3-(4-Methylnaphthalen-1-yl)propanoic acid

Übersicht

Beschreibung

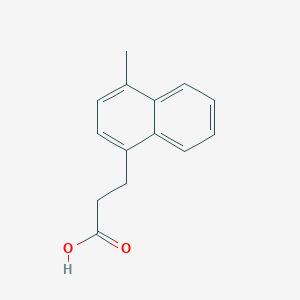

3-(4-Methylnaphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C14H14O2. It is a derivative of naphthalene, characterized by the presence of a propanoic acid group attached to the 1-position of the naphthalene ring and a methyl group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylnaphthalen-1-yl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-methylnaphthalene.

Friedel-Crafts Acylation: 4-Methylnaphthalene undergoes Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(4-methylnaphthalen-1-yl)propan-1-one.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing bulk reactors for the Friedel-Crafts acylation and oxidation steps.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Methylnaphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding naphthoic acids.

Reduction: Reduction of the carboxylic acid

Biologische Aktivität

3-(4-Methylnaphthalen-1-yl)propanoic acid, with the molecular formula C₁₄H₁₄O₂, is an organic compound that belongs to the class of carboxylic acids. Its unique structural characteristics, particularly the presence of a naphthalene ring, contribute to its distinct biological activity. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a naphthalene ring substituted with a propanoic acid moiety. This structural arrangement is crucial as it influences both the biological activity and chemical reactivity of the compound. The molecular weight of this compound is approximately 214.26 g/mol, and it is typically stored under low temperatures to maintain stability.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Ethylnaphthalen-1-yl)propanoic acid | C₁₆H₁₈O₂ | Ethyl substitution on naphthalene |

| 2-(4-Methylnaphthalen-1-yl)propanoic acid | C₁₄H₁₄O₂ | Different positional isomer on naphthalene |

| 3-(4-Methylphenyl)propanoic acid | C₁₅H₁₈O₂ | Phenyl instead of naphthalene |

The unique naphthalene substitution pattern in this compound may result in distinct pharmacological properties compared to these similar compounds.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These activities are particularly relevant for developing therapeutic agents aimed at treating pain and inflammation. The compound's interaction with biological targets related to inflammation pathways has been a focal point in recent research.

Research indicates that this compound may modulate specific receptors or enzymes involved in inflammatory responses. While detailed mechanisms are still under investigation, initial findings suggest that it could influence pathways related to pain perception and inflammatory signaling.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit pro-inflammatory cytokine production in cell cultures. This suggests a potential for reducing inflammation at the cellular level.

- Animal Models : In vivo studies using animal models have shown that administration of the compound resulted in reduced pain responses and inflammation markers compared to control groups, indicating its efficacy as an analgesic agent.

- Comparative Pharmacology : Comparative studies with other known anti-inflammatory agents have highlighted the unique profile of this compound, suggesting it may offer advantages over traditional therapies due to its distinct mechanism of action .

Future Directions

The promising biological activity of this compound warrants further investigation into its pharmacological properties. Future research should focus on:

- Detailed Mechanistic Studies : Elucidating the specific molecular interactions and pathways influenced by this compound.

- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in human subjects for pain management and anti-inflammatory therapies.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to its structure can enhance its biological activity or reduce potential side effects.

Eigenschaften

IUPAC Name |

3-(4-methylnaphthalen-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-7H,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJSIZYZZYSWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306272 | |

| Record name | 3-(4-methylnaphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76673-34-2 | |

| Record name | 76673-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methylnaphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.